1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one
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Overview
Description
1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H8FN3O3 and a molecular weight of 225.18 g/mol It is characterized by the presence of a fluoro group at the 2-position and a nitro group at the 5-position of the phenyl ring, attached to an imidazolidin-2-one moiety
Preparation Methods
The synthesis of 1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one typically involves the reaction of 2-fluoro-5-nitroaniline with an appropriate imidazolidinone precursor under specific conditions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one and its derivatives involves interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(2-Chloro-5-nitrophenyl)imidazolidin-2-one: Similar structure but with a chloro group instead of a fluoro group.
1-(2-Fluoro-5-aminophenyl)imidazolidin-2-one: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O3/c10-7-2-1-6(13(15)16)5-8(7)12-4-3-11-9(12)14/h1-2,5H,3-4H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFKICYFXUYQOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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